![molecular formula C9H16O B13913639 Bicyclo[6.1.0]nonan-2-ol CAS No. 38433-06-6](/img/structure/B13913639.png)
Bicyclo[6.1.0]nonan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[6.1.0]nonan-2-ol is a chemical compound characterized by its unique bicyclic structure. This compound is part of the strained-alkyne family, which has gained significant attention in chemical biology due to its reactivity and stability. The bicyclic structure provides a rigid framework that can be functionalized for various applications, making it a valuable scaffold in synthetic chemistry and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[6.1.0]nonan-2-ol typically involves the formation of the bicyclic core followed by the introduction of the hydroxyl group at the 2-position. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. For example, the use of Jones reagent (a mixture of chromium trioxide and sulfuric acid) can facilitate the oxidation of intermediates to yield the desired compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using scalable reagents, and employing efficient purification techniques such as distillation or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[6.1.0]nonan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, yielding hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Jones reagent, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
The major products formed from these reactions include ketones, aldehydes, hydrocarbons, and various substituted derivatives, depending on the reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Bicyclo[6.1.0]nonan-2-ol has several applications in scientific research:
Chemistry: Used as a scaffold for the synthesis of complex molecules and as a reagent in organic reactions.
Biology: Employed in the study of bio-orthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes.
Medicine: Investigated for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the development of stable molecular probes and other industrial chemicals
Wirkmechanismus
The mechanism of action of Bicyclo[6.1.0]nonan-2-ol involves its reactivity as a strained alkyne. The strain in the bicyclic structure makes it highly reactive towards certain chemical reactions, such as strain-promoted azide-alkyne cycloaddition (SPAAC). This reactivity allows it to form stable products with azides, which is useful in bio-orthogonal chemistry. The molecular targets and pathways involved include the formation of triazole rings, which are stable and biocompatible .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[6.1.0]nonyne: Another strained alkyne with similar reactivity but different functional groups.
Cyclooctyne: A less strained alkyne used in similar bio-orthogonal reactions.
Dibenzoazacyclooctyne: A more lipophilic strained alkyne used in bio-orthogonal chemistry.
Uniqueness
Bicyclo[6.1.0]nonan-2-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group, which allows for further functionalization. Its balance of stability and reactivity makes it particularly valuable in biological applications where selective and efficient reactions are required .
Eigenschaften
CAS-Nummer |
38433-06-6 |
|---|---|
Molekularformel |
C9H16O |
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
bicyclo[6.1.0]nonan-2-ol |
InChI |
InChI=1S/C9H16O/c10-9-5-3-1-2-4-7-6-8(7)9/h7-10H,1-6H2 |
InChI-Schlüssel |
RRSIBCFTNCBDRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2CC2C(CC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


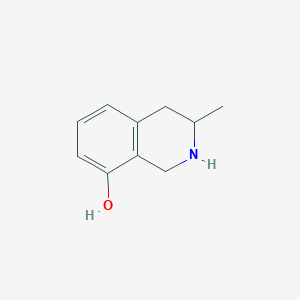
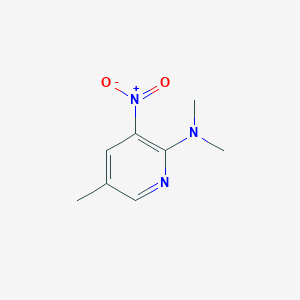

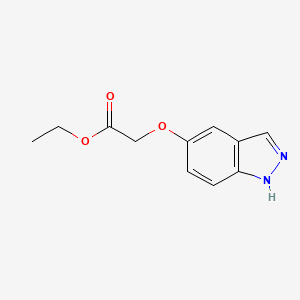
![carbanide;cyclopentene;ditert-butyl-[(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)ethyl]phosphane;iron(2+)](/img/structure/B13913566.png)
![[(1-Phenyl-ethylcarbamoyl)-methyl]-carbamic acid tert-butyl ester](/img/structure/B13913567.png)
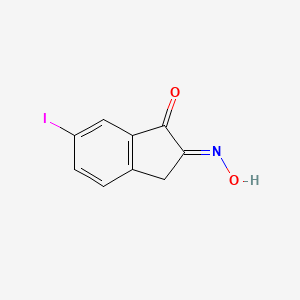
![(1R,2S,5R)-rel-8-methyl-8-azabicyclo[3.2.1]octan-2-amine dihydrochloride](/img/structure/B13913574.png)
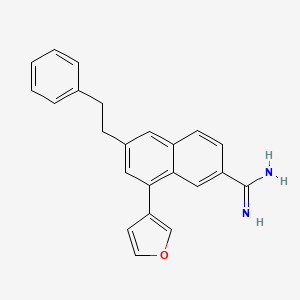
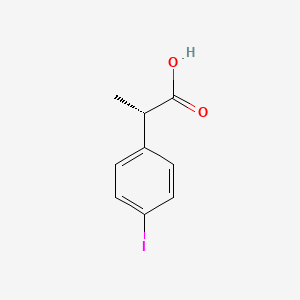
![Bicyclo[6.1.0]nonan-2-ol](/img/structure/B13913619.png)
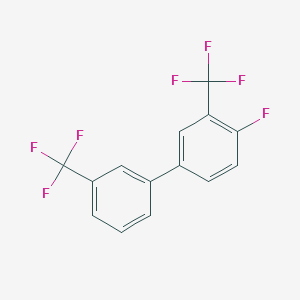
![tert-Butyl 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazine-4-carboxylate](/img/structure/B13913628.png)

